
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is an organic compound characterized by the presence of both amino and methoxy groups on a phenyl ring, as well as dichlorophenyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Nitration: The compound undergoes nitration using nitric acid and acetic acid at low temperatures (0-20°C) to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using iron powder and acetic acid in the presence of water and ethyl acetate, followed by heating.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group instead of dichlorophenyl.
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: This compound features a furan ring instead of dichlorophenyl.
Uniqueness
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C15H13Cl2NO3 |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
(2-amino-4,5-dimethoxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-10(12(18)7-14(13)21-2)15(19)9-4-3-8(16)5-11(9)17/h3-7H,18H2,1-2H3 |
Clave InChI |
IUJUUOUUFCGNNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


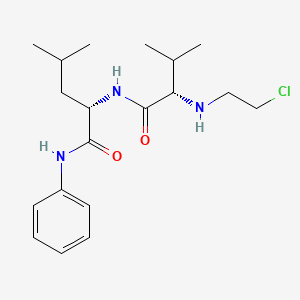
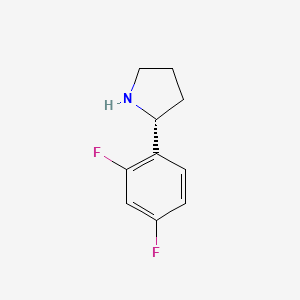
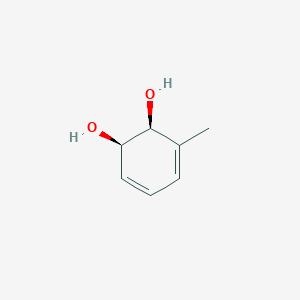
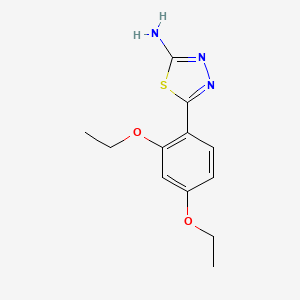
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)
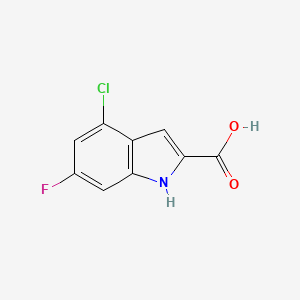

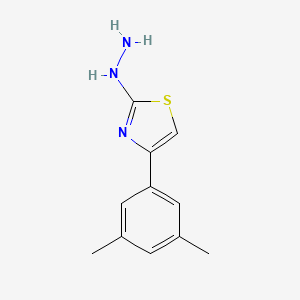

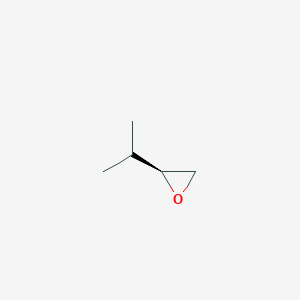
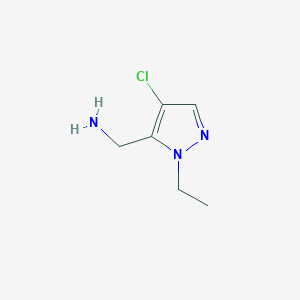
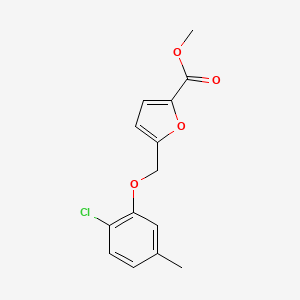
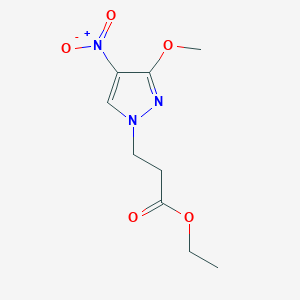
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
